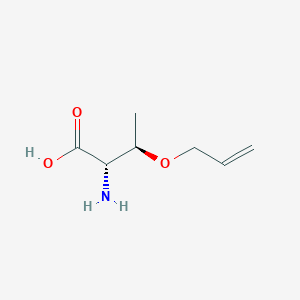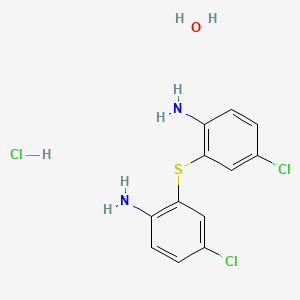
Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate is an organochlorine compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a thiobis linkage and chloroaniline groups. It is commonly used in scientific research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate typically involves the reaction of 4-chloroaniline with sulfur-containing reagents. One common method includes the use of thiophosgene or sulfur dichloride as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified and converted to its hydrochloride hydrate form through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is obtained through multiple purification steps, including recrystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroaniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiobis linkage and chloroaniline groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: An organochlorine compound with similar chemical properties but lacks the thiobis linkage.
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with different substitution patterns.
Dichloroaniline: Includes various isomers with two chlorine atoms on the aniline ring
Uniqueness
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate is unique due to its thiobis linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
63979-93-1 |
|---|---|
Molekularformel |
C12H13Cl3N2OS |
Molekulargewicht |
339.7 g/mol |
IUPAC-Name |
2-(2-amino-5-chlorophenyl)sulfanyl-4-chloroaniline;hydrate;hydrochloride |
InChI |
InChI=1S/C12H10Cl2N2S.ClH.H2O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16;;/h1-6H,15-16H2;1H;1H2 |
InChI-Schlüssel |
WYBDLDOOLAAPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)N)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
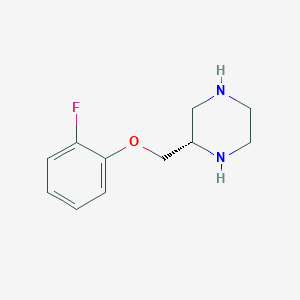
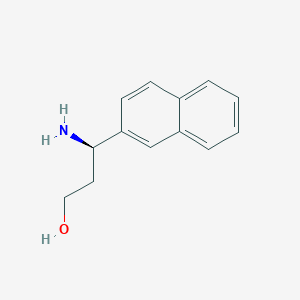
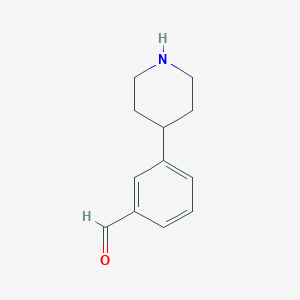
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)
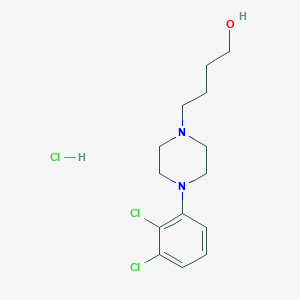
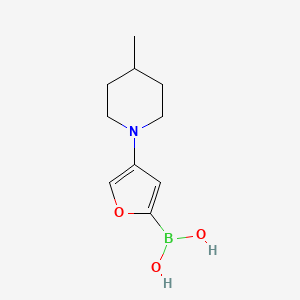

![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
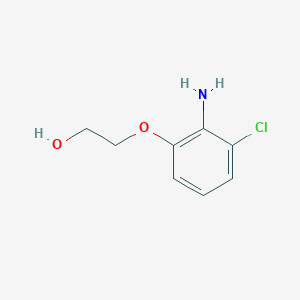
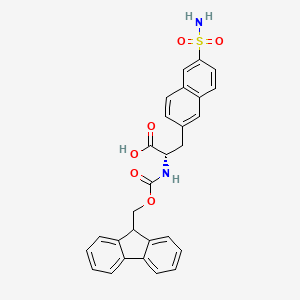
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
